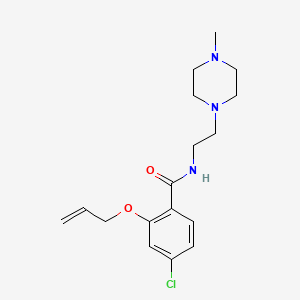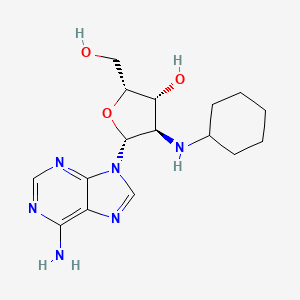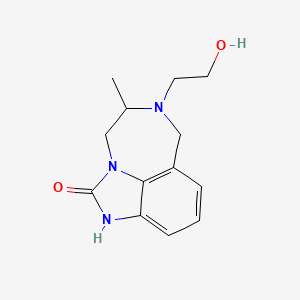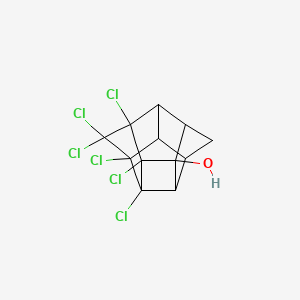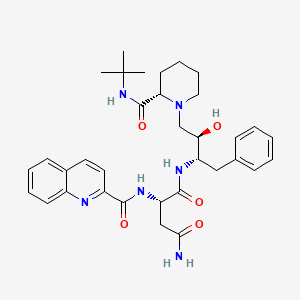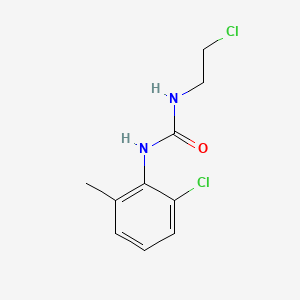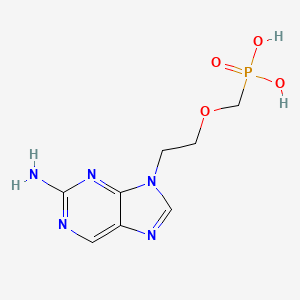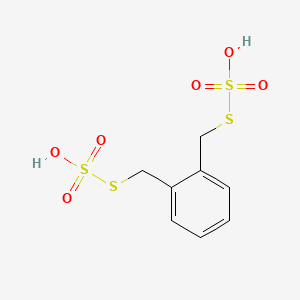
2-(Benzyloxy)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buanal, 2-(phenylmethoxy)-: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This compound is characterized by the presence of a butanal group substituted with a phenylmethoxy group, making it a member of the aldehyde family. Aldehydes are known for their reactivity due to the presence of the carbonyl group, which makes them susceptible to various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Buanal, 2-(phenylmethoxy)- can be achieved through several methods. One common approach involves the reaction of butanal with phenylmethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods: Industrial production of Buanal, 2-(phenylmethoxy)- often involves the use of advanced catalytic processes to ensure high yield and purity. The use of homogeneous or heterogeneous catalysts can significantly enhance the reaction rate and selectivity. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Buanal, 2-(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Phenylmethoxybutanoic acid
Reduction: Phenylmethoxybutanol
Substitution: Depending on the nucleophile, products can include phenylmethoxybutyl halides, amines, or thiols
Applications De Recherche Scientifique
Buanal, 2-(phenylmethoxy)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Buanal, 2-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity underlies its potential antimicrobial and antioxidant activities, as it can disrupt microbial cell walls and neutralize free radicals .
Comparaison Avec Des Composés Similaires
Phenylmethanol: An aromatic alcohol with the formula C7H8O, used in the synthesis of various organic compounds.
Phenylacetaldehyde: An aromatic aldehyde with the formula C8H8O, known for its use in the fragrance industry.
Uniqueness: Buanal, 2-(phenylmethoxy)- is unique due to the presence of both an aldehyde group and a phenylmethoxy group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in synthetic chemistry and various industrial applications .
Propriétés
Numéro CAS |
89279-49-2 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-phenylmethoxybutanal |
InChI |
InChI=1S/C11H14O2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3 |
Clé InChI |
YTXIEUATJGWTOC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


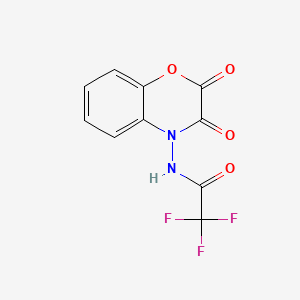
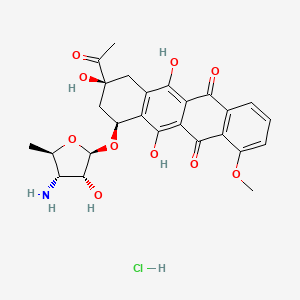
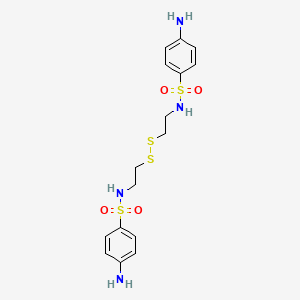
![3-[(2-Amino-3-chlorophenyl)methyl]-2-chloroaniline;2-[(2-aminophenyl)methyl]aniline;1,3-diisocyanato-2-methylbenzene](/img/structure/B12797439.png)
